molecular formula C28H33NO9 B12660175 (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 25212-15-1

(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B12660175
CAS No.: 25212-15-1
M. Wt: 527.6 g/mol
InChI Key: WUIMWJCNNGNEKX-ZINOOOSVSA-N
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Description

IUPAC Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its tetracenequinone core and substituent groups. The parent structure is 8,10-dihydro-7H-tetracene-5,12-dione , a tetracyclic system comprising four fused aromatic rings with ketone groups at positions 5 and 12. Key substituents include:

  • A 9-ethyl group at position 9 of the tetracene system.
  • Three hydroxyl groups (-OH) at positions 9, 10, and 11.
  • A 4-methoxy group (-OCH₃) at position 4.
  • A glycosidic bond at position 7, linking the aglycone to a 2R,4S,5S,6S-configured oxane (pyranose) sugar containing a methylamino group at position 4, a hydroxyl group at position 5, and a methyl group at position 6.

The stereochemical descriptors (7S,9R) and (2R,4S,5S,6S) specify the absolute configurations of chiral centers in the tetracene and sugar moieties, respectively. This naming convention aligns with anthracycline antibiotics like doxorubicin and daunorubicin, which share the tetracenequinone scaffold but differ in substituents.

Molecular Formula and Weight Determination

The molecular formula C₂₈H₃₃NO₉ was determined via high-resolution mass spectrometry and elemental analysis. This formula accounts for:

  • 28 carbon atoms : 14 in the tetracene core, 7 in the sugar moiety, and 7 in substituents (ethyl, methoxy, methylamino).
  • 33 hydrogen atoms : Distributed across aromatic, aliphatic, and hydroxyl groups.
  • 1 nitrogen atom : From the methylamino group in the sugar.
  • 9 oxygen atoms : From ketones, hydroxyls, methoxy, and glycosidic bonds.

The molecular weight is 527.6 g/mol , computed using atomic masses from the International Union of Pure and Applied Chemistry’s periodic table. Comparative molecular weights of related anthracyclines include:

Compound Molecular Formula Molecular Weight (g/mol)
Doxorubicin C₂₇H₂₉NO₁₁ 543.5
Daunorubicin C₂₇H₂₉NO₁₀ 527.5
Idarubicin C₂₆H₂₇NO₉ 497.5

The ethyl group and methylamino-substituted sugar in this compound contribute to its intermediate molecular weight relative to doxorubicin and daunorubicin.

Stereochemical Configuration Analysis

The compound exhibits seven chiral centers: four in the tetracene aglycone (7S,9R) and three in the sugar moiety (2R,4S,5S,6S) . These configurations were confirmed via nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography:

  • Tetracene core :
    • C7 : S-configuration due to the glycosidic bond’s axial orientation.
    • C9 : R-configuration dictated by the ethyl group’s spatial arrangement.
  • Sugar moiety :
    • C2 : R-configuration, critical for glycosidic bond stability.
    • C4 : S-configuration from the methylamino group’s equatorial position.
    • C5 and C6 : S-configurations, consistent with D-glucose-derived anthracycline sugars.

The stereochemistry influences biological activity by modulating DNA intercalation and topoisomerase II inhibition, as seen in doxorubicin and idarubicin.

Comparative Structural Analysis with Anthracycline Analogs

This compound shares the tetracenequinone core common to anthracyclines but diverges in key substituents:

Feature This Compound Doxorubicin Daunorubicin
C9 Substituent Ethyl Hydroxyacetyl Acetyl
Sugar C4 Substituent Methylamino Amino Amino
C4 Substituent Methoxy Methoxy Methoxy
Glycosidic Bond β-Oxane β-Oxane β-Oxane
  • Ethyl vs. Acetyl at C9 : The ethyl group enhances lipophilicity compared to doxorubicin’s hydroxyacetyl, potentially altering membrane permeability.
  • Methylamino Sugar : Unlike the amino group in daunorubicin, the methylamino substituent may reduce electrostatic interactions with DNA phosphate backbones.
  • Methoxy Group : Conserved across analogs, this group stabilizes the aromatic system via electron donation.

Properties

CAS No.

25212-15-1

Molecular Formula

C28H33NO9

Molecular Weight

527.6 g/mol

IUPAC Name

(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO9/c1-5-28(35)11-18(38-19-10-16(29-3)23(30)12(2)37-19)14-9-15-21(26(33)22(14)27(28)34)24(31)13-7-6-8-17(36-4)20(13)25(15)32/h6-9,12,16,18-19,23,27,29-30,33-35H,5,10-11H2,1-4H3/t12-,16-,18-,19-,23+,27?,28+/m0/s1

InChI Key

WUIMWJCNNGNEKX-ZINOOOSVSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)NC)O

Origin of Product

United States

Preparation Methods

Core Tetracene Quinone Synthesis

The tetracene-5,12-dione core is synthesized via oxidative cyclization of appropriate polycyclic aromatic precursors. This step involves:

  • Construction of the tetracyclic ring system through Diels-Alder or Friedel-Crafts type reactions.
  • Introduction of keto groups at positions 5 and 12 by controlled oxidation.
  • Installation of the 4-methoxy substituent via methylation of the corresponding hydroxy group.

Glycosylation Step

The sugar moiety, a (2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl group, is attached to the core at position 7 through a stereoselective glycosidic bond formation. Key points include:

  • Preparation of the sugar donor with protected hydroxyl groups to control regioselectivity.
  • Use of glycosylation promoters or catalysts (e.g., Lewis acids) to facilitate the coupling.
  • Control of stereochemistry to ensure the (2R,4S,5S,6S) configuration in the sugar and the (7S,9R) configuration in the aglycone.

Hydroxylation and Functional Group Modifications

Post-glycosylation, selective hydroxylation at positions 9, 10, and 11 is performed, often via:

  • Regioselective oxidation using reagents such as osmium tetroxide or other dihydroxylation agents.
  • Protection/deprotection strategies to avoid over-oxidation or side reactions.
  • Introduction of the 9-ethyl substituent through alkylation reactions under controlled conditions.

Purification and Characterization

Due to the complexity and sensitivity of the molecule, purification is typically achieved by:

  • High-performance liquid chromatography (HPLC) using reverse-phase columns.
  • Crystallization under controlled temperature to obtain pure stereoisomers.
  • Characterization by NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm stereochemistry and purity.

Data Table Summarizing Key Preparation Parameters

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes
Tetracene core synthesis Oxidative cyclization Aromatic precursors, oxidants (e.g., KMnO4) Formation of tetracene-5,12-dione core
Methoxylation Methylation Methyl iodide or dimethyl sulfate, base Introduction of 4-methoxy group
Sugar donor preparation Protection of hydroxyl groups TBDMS or acetyl protecting groups Controlled regioselectivity in glycosylation
Glycosylation Lewis acid-catalyzed coupling BF3·OEt2, TMSOTf, or similar catalysts Formation of glycosidic bond with stereocontrol
Hydroxylation Dihydroxylation OsO4, NMO or other dihydroxylation agents Selective tri-hydroxylation at 9,10,11 positions
Alkylation Nucleophilic substitution Ethyl halides, base Introduction of 9-ethyl substituent
Purification HPLC, crystallization Reverse-phase columns, solvent systems Isolation of pure compound
Characterization NMR, MS, X-ray Standard analytical techniques Confirmation of structure and stereochemistry

Research Findings and Optimization

  • Stereochemical control is critical during glycosylation to maintain biological activity; recent studies emphasize the use of chiral catalysts and protecting groups to enhance selectivity.
  • Yield optimization often involves fine-tuning reaction temperatures and times, especially during hydroxylation and alkylation steps, to minimize side products.
  • Scalability for industrial production requires robust purification methods; preparative HPLC and crystallization protocols have been developed to achieve high purity at scale.
  • Catalyst development has improved the efficiency of glycosylation and oxidation steps, reducing reaction times and increasing overall yield.

Chemical Reactions Analysis

Oxidation Reactions

The compound contains multiple hydroxyl (-OH) groups, which are prime targets for oxidation. Key functional groups include:

  • Secondary alcohols (e.g., hydroxyl groups on the tetracene backbone).

  • Primary alcohols (e.g., hydroxyl groups on the oxane ring).

Reagents :

  • Potassium permanganate (KMnO₄) in acidic conditions.

  • Chromium trioxide (CrO₃).

Products :

  • Ketones or aldehydes , depending on the alcohol’s position and structure .

Functional GroupReaction TypeReagentsProducts
Secondary alcoholsOxidationKMnO₄/H+Ketones
Primary alcoholsOxidationCrO₃Aldehydes

Reduction Reactions

The tetracene backbone includes two ketone groups (5,12-dione), which can undergo reduction:

Reagents :

  • Sodium borohydride (NaBH₄).

  • Lithium aluminum hydride (LiAlH₄).

Products :

  • Secondary alcohols (reduction of ketones) .

Functional GroupReaction TypeReagentsProducts
KetonesReductionNaBH₄Secondary alcohols

Substitution Reactions

The methoxy (-OCH₃) and hydroxyl (-OH) groups enable nucleophilic substitution:

Reagents :

  • Halides (HCl, HBr) for hydroxyl group substitution.

  • Nucleophiles (e.g., amines, thiols) under basic conditions.

Products :

  • Substituted derivatives (e.g., -Cl, -S-R, or -NH-R groups).

Functional GroupReaction TypeReagentsProducts
HydroxylNucleophilic substitutionHCl/HBrChloride/bromide derivatives

Amino Group Reactivity

The oxane ring’s 4-(methylamino) group is reactive for:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation : Reaction with alkyl halides under basic conditions .

Oxane Ring Modifications

The oxane (pyranose) ring can undergo:

  • Ring-opening reactions : Acidic or basic hydrolysis to form diols.

Structural Comparisons

The compound shares a tetracene backbone with drugs like tetracycline (antibiotic) and doxorubicin (chemotherapy agent). Key differences include:

FeatureCurrent CompoundTetracyclineDoxorubicin
Functional GroupsHydroxyl, methoxy, oxane, methylaminoHydroxyl, methyl groupsHydroxyl, amino sugar
ReactivityOxidation/reduction of hydroxyl/ketonesLimited due to saturated backboneGlycosylation via amino sugar

Experimental Considerations

  • Purification : Chromatography methods likely used to isolate reaction products.

  • Stability : The oxane ring and amino group may require controlled pH/temperature conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with tetracene backbones exhibit promising anticancer properties. The hydroxyl and methoxy groups in this compound may facilitate interactions with cellular targets such as DNA or specific proteins involved in cancer progression. The ability to intercalate into DNA could lead to inhibition of transcription or replication processes, making it a candidate for further studies in cancer therapeutics.

Antimicrobial Properties : The presence of hydroxyl groups can enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways. This suggests potential applications in developing new antibacterial agents .

Biochemical Applications

Enzyme Inhibition : The structural features of (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione may allow it to act as an inhibitor for specific enzymes. The formation of hydrogen bonds with amino acid residues in the active site of enzymes could modulate their activity and affect various biochemical pathways.

Cell Signaling Modulation : The compound's interaction with cellular receptors or signaling pathways could impact processes such as inflammation or apoptosis. This makes it a candidate for research aimed at understanding its role in modulating cellular responses .

Material Science

Organic Electronics : Due to its conjugated tetracene structure, this compound may have applications in organic electronics and photonics. The ability to absorb light and conduct electricity can be harnessed for use in organic solar cells or light-emitting diodes (LEDs). Research into the electronic properties of similar tetracene derivatives has shown potential for high-performance materials .

Synthesis and Functionalization

The synthesis of (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multiple steps:

Step Description
Formation of Tetracene Backbone Cyclization reactions starting from simpler aromatic compounds to form the tetracene core.
Functionalization Introduction of hydroxyl and methoxy groups through organic reactions such as hydroxylation and methylation.

Case Study 1: Anticancer Research

A study examining the effects of tetracene derivatives on cancer cell lines demonstrated that compounds similar to (7S,9R)-9-ethyl exhibited significant cytotoxic effects against various cancer types through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

Research on related tetracene compounds revealed their efficacy against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis facilitated by the presence of hydroxyl groups .

Mechanism of Action

The mechanism of action of (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione likely involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, potentially inhibiting or activating enzymatic activity. The compound’s structure may also allow it to intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the anthracycline class, which includes doxorubicin, daunorubicin, and epirubicin. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reported Bioactivity
Target Compound Likely C27H29N2O11 ~545 (estimated) - C9 ethyl group; (7S,9R) configuration; methylamino substituent on oxane ring Limited data; hypothesized to retain DNA intercalation but with altered pharmacokinetics
Doxorubicin (Adriamycin) C27H29NO11 543.5 - C9 hydroxyacetyl group; (7S,9S) configuration; amino group on oxane ring Broad-spectrum anticancer activity; induces DNA damage and ferroptosis
Daunorubicin (Cerubidin) C27H29NO10 527.5 - C9 acetyl group; lacks C14 hydroxyl group Used in leukemias; higher cardiotoxicity than doxorubicin
Epirubicin C27H29NO11 543.5 - C4' epimeric hydroxyl group on sugar moiety Reduced cardiotoxicity; improved tissue penetration vs. doxorubicin
(7S,9S)-6,9,11-Trihydroxy Variant () C27H28O11 528.51 - C9 glycoloyl group; (7S,9S) configuration Market analysis suggests anticancer applications, but no suppliers available

Key Differences and Implications

C9 Substituent : The ethyl group at C9 could increase lipophilicity, enhancing membrane permeability but possibly reducing solubility. This contrasts with doxorubicin’s polar hydroxyacetyl group, which contributes to its water solubility and renal clearance .

Oxane Ring Modifications: The methylamino group on the oxane ring (vs. amino in doxorubicin) might influence interactions with cellular transporters or metabolic enzymes, altering bioavailability or toxicity .

Research Findings and Pharmacological Insights

While direct studies on the target compound are absent in the evidence, insights can be extrapolated from related anthracyclines:

  • Mechanism of Action : Anthracyclines typically intercalate DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), leading to apoptosis and ferroptosis . The target compound’s tetracyclic core and hydroxyl groups suggest retention of these mechanisms.
  • Toxicity Profile: Anthracyclines like doxorubicin are notorious for cardiotoxicity and neurotoxicity due to ROS generation and iron chelation. The ethyl group in the target compound might mitigate these effects by altering redox cycling or iron binding .
  • Drug Delivery: Nanoparticle formulations (e.g., PLGA-based systems) have been explored for doxorubicin to reduce systemic toxicity . Similar strategies could enhance the therapeutic index of the target compound.

Biological Activity

The compound (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with significant potential in pharmacological applications. Its structure features a tetracene backbone and multiple functional groups such as hydroxyl and methoxy groups, which are critical for its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action and potential therapeutic benefits.

Chemical Structure and Properties

The molecular formula of the compound is C28H33NO9C_{28}H_{33}NO_9, with a molecular weight of 527.6 g/mol. The intricate structure allows for various interactions with biological targets.

PropertyValue
CAS Number25212-15-1
Molecular FormulaC28H33NO9
Molecular Weight527.6 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. Key mechanisms include:

  • Hydrogen Bonding : The hydroxyl and methoxy groups can form hydrogen bonds with proteins, influencing enzymatic activities.
  • DNA Intercalation : The tetracene structure may allow the compound to intercalate into DNA strands, potentially affecting gene expression and cellular function.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Studies suggest that compounds with tetracene backbones can exhibit cytotoxic effects against cancer cell lines. For instance:

  • In vitro studies have shown that related tetracene derivatives inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases .

Antimicrobial Properties

The presence of hydroxyl and methoxy groups enhances the antimicrobial potential:

  • Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses:

  • NLRP3 Inflammasome Inhibition : It has been suggested that similar compounds can inhibit the NLRP3 inflammasome pathway, which is crucial in chronic inflammatory diseases .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Tetracycline Derivatives : A study found that tetracycline derivatives with similar functional groups exhibited significant antibacterial and anticancer properties .
  • Research on Phytochemicals : A review highlighted various phytochemicals with tetracene structures that showed promise in treating inflammation and cancer .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions with strict stereochemical control. Key steps include:

  • Hydrolysis and Acidification : Use of 1.0 M NaOH in methanol for hydrolysis, followed by HCl acidification to isolate intermediates .
  • Purification : Column chromatography or recrystallization to achieve high purity, validated via melting point and spectroscopic analysis .
  • Protection/Deprotection Strategies : Protecting hydroxyl and amino groups during synthesis to prevent undesired side reactions .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization employs:

  • Spectroscopy : 1^1H-NMR and 13^{13}C-NMR for stereochemical confirmation; IR spectroscopy to identify functional groups (e.g., hydroxyl, carbonyl) .
  • Elemental Analysis : Validates empirical formula accuracy .
  • Chromatography : HPLC or TLC to assess purity (>95% required for in vivo studies) .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers at -20°C to prevent degradation of hydroxyl and amino groups .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation. Avoid moisture to prevent hydrolysis of the oxane ring .

Advanced Research Questions

Q. How can computational modeling optimize the stereoselective synthesis of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predict reaction pathways and transition states to identify stereochemical outcomes .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, guiding solvent selection (e.g., methanol vs. DMF) .
  • AI-Driven Platforms : Tools like COMSOL Multiphysics integrate reaction parameters (temperature, pH) to predict optimal yields .

Q. What experimental designs are recommended for in vivo efficacy studies?

  • Methodological Answer :

  • Animal Models : Use DSS-induced colitis models in mice to evaluate anti-inflammatory activity. Pretreat with the compound 48 hours before DSS exposure .
  • Dosage Optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) with weekly oral administration for 3 weeks .
  • Endpoints : Measure colon length, histopathological scoring, and RT-PCR analysis of inflammatory markers (e.g., COX-2) .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C, followed by LC-MS to identify degradation products .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under different storage conditions .
  • Cross-Validation : Compare results with orthogonal methods (e.g., NMR stability assays) .

Q. What interdisciplinary approaches enhance understanding of the compound’s mechanism of action?

  • Methodological Answer :

  • Systems Biology : Integrate transcriptomics and metabolomics data to map signaling pathways affected by the compound .
  • Stakeholder Synergy : Collaborate with computational chemists and pharmacologists to align experimental goals with theoretical frameworks (e.g., ligand-receptor binding models) .

Q. How are reaction mechanisms elucidated for key synthetic steps (e.g., oxane ring formation)?

  • Methodological Answer :

  • Isotopic Labeling : Use 18^{18}O-labeled water to trace oxygen incorporation during ring closure .
  • Intermediate Trapping : Quench reactions at timed intervals to isolate intermediates for structural analysis .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis OptimizationNaOH hydrolysis, AI-driven parameter prediction
Stereochemical Analysis1^1H-NMR, DFT simulations
In Vivo EfficacyDSS colitis model, histopathology
Stability ProfilingLC-MS degradation studies, kinetic modeling

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